molecular formula C24H32N2O5 B13704345 N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide

Cat. No.: B13704345
M. Wt: 428.5 g/mol
InChI Key: KEYJFNBLWBESNE-UHFFFAOYSA-N
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Description

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is an organic compound with a complex structure that includes multiple ether and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide typically involves multiple steps. One common method starts with the protection of 4,7,10-trioxa-1,13-tridecanediamine using di-tert-butyl dicarbonate in the presence of triethylamine and methanol . The protected intermediate is then reacted with isonicotinic acid and N-hydroxy succinimide in dichloromethane, followed by the addition of EDC.HCl and triethylamine . The final step involves deprotection using a dichloromethane:trifluoroacetic acid mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized amides and ethers, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is unique due to its specific combination of ether and amide linkages, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-benzoylbenzamide

InChI

InChI=1S/C24H32N2O5/c25-12-4-14-29-16-18-31-19-17-30-15-5-13-26-24(28)22-10-8-21(9-11-22)23(27)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-19,25H2,(H,26,28)

InChI Key

KEYJFNBLWBESNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN

Origin of Product

United States

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